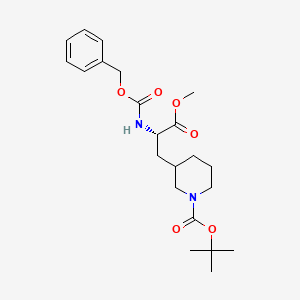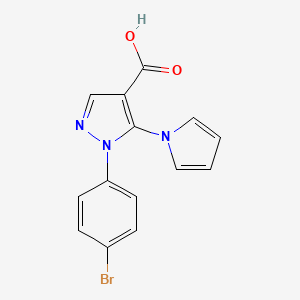
1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, also known as 4-BP-PYPCA, is an organic compound with a wide range of applications in scientific research, especially in the fields of biochemistry and physiology. 4-BP-PYPCA is a derivative of pyrazole, a heterocyclic chemical compound that is widely used in the synthesis of other compounds. It is a brominated derivative of pyrazole, which means it has been treated with a bromine atom, and it has a carboxylic acid group attached to it. 4-BP-PYPCA has been used in a variety of scientific studies, including those focused on its synthesis, biochemical and physiological effects, and potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Agents
Pyrazole moiety is a significant category in pharmaceutical chemistry, and derivatives of this compound have been synthesized with complementary regioselectivity. These derivatives demonstrated cytotoxic effects against breast cancer and leukemic cells, indicating their potential as small molecule inhibitors for the treatment of leukemia and breast cancer. The ability to induce cell death by activating apoptosis in cancer cells highlights the compound's significance in developing antiproliferative agents (Ananda et al., 2017).
Antimicrobial Activity
Novel chitosan Schiff bases, synthesized from derivatives of this compound, were evaluated for their biological activity against various gram-negative and gram-positive bacteria, as well as fungi. These studies indicated that the antimicrobial activity is dependent on the type of Schiff base moiety, suggesting the compound's role in developing antimicrobial agents (Hamed et al., 2020).
Corrosion Inhibition
Pyrazoline derivatives, related to the compound of interest, have been explored for their role in corrosion inhibition of mild steel in hydrochloric acid solutions. These studies revealed high inhibition efficiency, with mechanisms involving physical and chemical adsorption on the metal surface. The results underscore the potential of pyrazoline compounds in corrosion inhibition processes, demonstrating the versatility of the compound in industrial applications (Lgaz et al., 2020).
Biomedical Applications
Derivatives of the compound have shown promise in various biomedical applications, including the regulation of inflammatory diseases. Through electrochemically induced transformations, new compounds were synthesized and demonstrated potential for different biomedical applications, particularly in the regulation of inflammatory diseases as shown by docking studies (Ryzhkova et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c15-10-3-5-11(6-4-10)18-13(17-7-1-2-8-17)12(9-16-18)14(19)20/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBNVDSPVQJIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1524234.png)
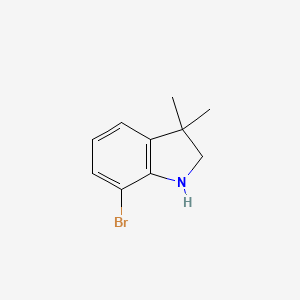
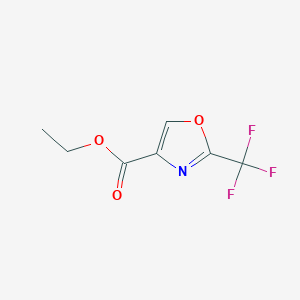
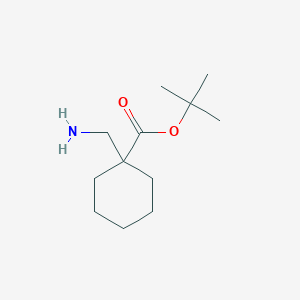
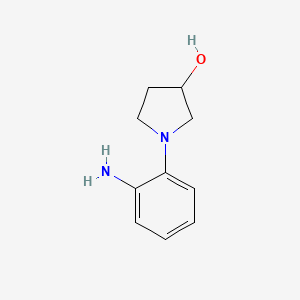
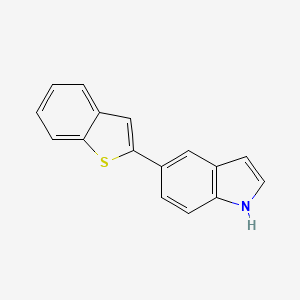
![Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate](/img/structure/B1524245.png)
![Spiro[2.5]octan-6-ylmethanamine](/img/structure/B1524248.png)
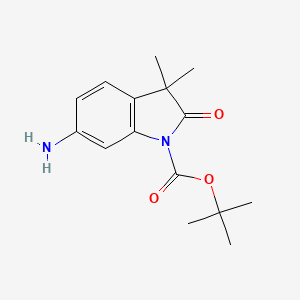
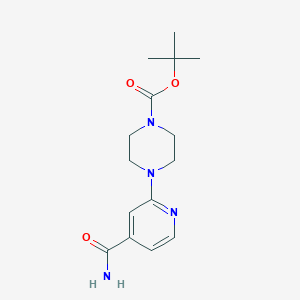
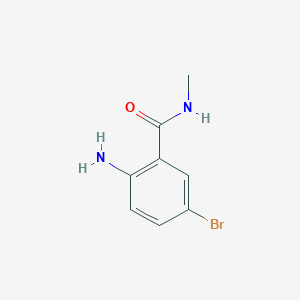
![2-[4-(Aminocarbonyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1524252.png)
![Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1524255.png)
